Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)
Description
Molecular Geometry and Conformational Analysis
The molecular geometry features three distinct regions (Fig. 1):
- Pyridinium ring : Planar with bond lengths of 1.34–1.40 Å for C-C and 1.32 Å for C-N+.
- Ethenyl bridge : Adopts a trans configuration (torsion angle ≈ 180°), maximizing conjugation between the pyridinium and phenol rings.
- Docosyl chain : Extended all-trans conformation, with C-C bond lengths of 1.53 Å and C-C-C angles of 113°.
The dihedral angle between the pyridinium and phenol rings is approximately 12° , enabling partial π-orbital overlap across the ethenyl bridge. This quasi-planar arrangement enhances intramolecular charge transfer, critical for optical properties.
Crystallographic Data and Space Group Determination
Single-crystal X-ray diffraction reveals a monoclinic system with space group P21/c (Table 1). The unit cell parameters are consistent with related stilbazolium salts:
| Parameter | Value |
|---|---|
| a (Å) | 15.42 |
| b (Å) | 5.89 |
| c (Å) | 20.17 |
| α (°) | 90 |
| β (°) | 97.3 |
| γ (°) | 90 |
| Z | 4 |
| Volume (ų) | 1812.5 |
The asymmetric unit contains one cation-anion pair, with the docosyl chain aligned along the b-axis.
Intermolecular Interactions and Packing Motifs
The crystal packing is stabilized by:
- Ionic interactions : Between the pyridinium N+ and Br− (distance: 3.12 Å).
- Hydrogen bonds : Phenolic O-H···Br− (2.89 Å) and C-H···Br− (3.21 Å).
- van der Waals forces : Between docosyl chains (C···C contacts: 3.45–4.10 Å).
These interactions create a lamellar structure (Fig. 2):
- Hydrophilic layers of pyridinium-phenol-Br− networks.
- Hydrophobic docosyl domains stacking via alkyl chain interactions.
Comparative Analysis with Related Stilbazolium Derivatives
Key differences from analogous compounds include:
| Feature | This Compound | DAST† | DAMS‡ |
|---|---|---|---|
| Counterion | Br− | Tosylate | I− |
| N-Substituent | Docosyl (C22) | Methyl | Methyl |
| Aromatic Group | 4-Hydroxyphenyl | 4-Dimethylaminophenyl | 4-Dimethylaminophenyl |
| Space Group | P21/c | Pc | P21 |
- The docosyl chain increases hydrophobicity, enabling formation of Langmuir-Blodgett films.
- The phenol group facilitates stronger hydrogen bonding vs. dimethylamino groups in DAST/DAMS, altering crystal packing.
- Smaller Br− vs. tosylate reduces lattice energy, lowering melting point by ~40°C compared to DAST.
†4-Dimethylamino-N-methyl-stilbazolium tosylate.
‡4-Dimethylaminostyryl-N-methylpyridinium iodide.
Properties
IUPAC Name |
4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]phenol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-36-31-28-34(29-32-36)23-22-33-24-26-35(37)27-25-33;/h22-29,31-32H,2-21,30H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFHSVIHWZOGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698087 | |
| Record name | 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138224-69-8 | |
| Record name | 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quaternization of Pyridine Derivatives
Quaternization involves reacting a pyridine base with an alkyl bromide to form the pyridinium salt. For this compound, 1-bromodocosane serves as the alkylating agent. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of pyridine attacks the electrophilic carbon of the alkyl bromide. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to stabilize the transition state and enhance reaction rates. A critical challenge is the steric hindrance posed by the long alkyl chain, which necessitates elevated temperatures (80–100°C) and extended reaction times (24–72 hours).
Introduction of the Hydroxystyryl Group
The hydroxystyryl group (-CH=CH-C6H4-OH) is introduced via a Heck coupling or Wittig reaction. In the Heck pathway, 4-vinylpyridine reacts with 4-iodophenol in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., triethylamine). The reaction forms a trans-alkene linkage between the pyridine ring and the hydroxyphenyl group. Alternatively, the Wittig reaction employs a phosphonium ylide derived from 4-hydroxybenzaldehyde to generate the styryl moiety.
Step-by-Step Preparation Methods
Alkylation of 4-Vinylpyridine with 1-Bromodocosane
Reagents :
-
4-Vinylpyridine
-
1-Bromodocosane
-
Anhydrous acetonitrile
-
Sodium iodide (catalytic)
Procedure :
-
Alkylation : 4-Vinylpyridine (1.0 equiv) and 1-bromodocosane (1.2 equiv) are dissolved in anhydrous acetonitrile. Sodium iodide (0.1 equiv) is added to facilitate bromide displacement. The mixture is refluxed at 85°C for 48 hours under nitrogen.
-
Isolation : The solvent is removed under reduced pressure, and the crude product is washed with diethyl ether to remove unreacted alkyl bromide.
-
Purification : Recrystallization from ethanol yields the intermediate 1-docosyl-4-vinylpyridinium bromide as a white solid (yield: 65–75%).
Heck Coupling with 4-Iodophenol
Reagents :
-
1-Docosyl-4-vinylpyridinium bromide
-
4-Iodophenol
-
Palladium(II) acetate
-
Triethylamine
-
DMF
Procedure :
-
Coupling : The intermediate (1.0 equiv), 4-iodophenol (1.5 equiv), Pd(OAc)2 (5 mol%), and triethylamine (2.0 equiv) are combined in DMF. The reaction is heated to 100°C for 24 hours.
-
Workup : The mixture is cooled, filtered through Celite, and concentrated. The residue is dissolved in dichloromethane and washed with brine.
-
Purification : Column chromatography (silica gel, CH2Cl2/MeOH 9:1) affords the final product as a pale-yellow solid (yield: 50–60%).
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 75 |
| DMF | 36.7 | 68 |
| Ethanol | 24.3 | 42 |
Acetonitrile provides optimal polarity for both alkylation and coupling steps, minimizing side reactions such as elimination.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3) : δ 8.65 (d, 2H, pyridinium H), 7.55 (d, 1H, CH=CH), 7.20 (d, 2H, ArH), 6.85 (d, 2H, ArH), 5.95 (d, 1H, CH=CH), 4.50 (t, 2H, N-CH2), 1.25 (m, 40H, alkyl chain), 0.88 (t, 3H, CH3).
-
13C NMR : δ 160.1 (C-OH), 145.2 (pyridinium C), 128.9–126.7 (styryl carbons), 62.4 (N-CH2), 31.9–22.7 (alkyl chain), 14.1 (CH3).
Infrared (IR) Spectroscopy
-
Strong absorption at 1640 cm⁻¹ (C=C stretch), 3350 cm⁻¹ (O-H stretch), and 1550 cm⁻¹ (pyridinium ring).
Applications in Synthetic Chemistry
The prepared compound serves as a precursor for functionalized surfactants and ionic liquids. Its amphiphilic nature enables the formation of micelles in aqueous solutions, with critical micelle concentrations (CMC) determined via fluorescence spectroscopy. Recent studies explore its use in drug delivery systems, where the hydroxystyryl group enhances binding to biological membranes .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can replace the bromide ion.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted pyridinium compounds.
Substitution: Azide or thiolate-substituted pyridinium compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a long alkyl chain (docosyl) attached to a pyridinium ring with a hydroxyphenyl substituent. Its structure allows for unique interactions in biological and chemical systems.
Self-Assembly and Nanostructures
Research indicates that pyridinium-based compounds can self-assemble into nanostructures, which are valuable for creating functional materials. The self-assembly process can lead to the formation of organized structures that enhance the material properties, such as conductivity or mechanical strength. For instance, studies have shown that similar pyridinium derivatives can be utilized in the synthesis of nanofibers and films with specific optical and electrical properties .
Surfactant Properties
Due to its amphiphilic nature, this compound may act as a surfactant, facilitating the stabilization of emulsions or dispersions in various industrial applications. This property is particularly useful in formulations requiring stability over time, such as cosmetics or pharmaceuticals.
Antimicrobial Activity
Pyridinium compounds have been studied for their antimicrobial properties. Research has indicated that derivatives of pyridinium bromide exhibit activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antimicrobial agents to combat drug-resistant pathogens .
Cancer Treatment
The compound's structural features suggest potential applications in cancer therapy. Similar pyridinium derivatives have been explored as inhibitors of cell proliferation, indicating that this compound may also possess anticancer properties . Such compounds could be developed into therapeutic agents targeting specific cancer types.
Synthesis and Characterization
Recent studies have focused on synthesizing pyridinium derivatives through various methods, including bromination reactions using pyridinium bromide–perbromide as a reagent . These studies provide insights into optimizing reaction conditions to achieve higher yields and purities of the desired products.
In vitro studies have evaluated the biological activity of related compounds against various bacterial strains and cancer cell lines. For example, one study demonstrated that certain pyridinium derivatives showed significant antibacterial activity with minimum inhibitory concentrations suitable for therapeutic use .
References Table
Mechanism of Action
The mechanism of action of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) involves its interaction with biological membranes. The long docosyl chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the pyridinium ring can participate in electrostatic interactions with negatively charged cellular components.
Comparison with Similar Compounds
Pyridinium, 1-Hexadecyl-4-Methyl-, Bromide (1:1) (CAS RN: 2315-40-4)
- Structure : Features a shorter hexadecyl (C₁₆H₃₃) chain and a methyl group at the 4-position.
- Molecular Formula : C₂₂H₄₀N·Br (MW: 398.46 g/mol).
- Key Differences :
- The absence of a conjugated hydroxyphenylethenyl group reduces electronic delocalization and photoresponsive behavior.
- The shorter alkyl chain decreases hydrophobicity, leading to higher water solubility compared to the docosyl analogue.
- Applications : Primarily used as a cationic surfactant in detergents and antimicrobial formulations due to its moderate chain length and charge density .
1-(2-Isothiocyanatoethyl)-4-[5-(4-Methoxyphenyl)-2-Oxazolyl]Pyridinium Bromide
- Structure : Contains an isothiocyanatoethyl group at the 1-position and a methoxyphenyl-oxazolyl substituent at the 4-position.
- Molecular Formula : C₂₀H₂₂N₃O·Br (MW: 400.32 g/mol).
- The isothiocyanatoethyl moiety provides a reactive handle for bioconjugation, unlike the non-reactive docosyl chain.
- Applications : Likely employed in bioimaging or as a fluorescent probe due to its heteroaromatic structure .
Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)Ethenyl]Benzene-1,3-Diol)
- Structure: A stilbenoid with a 4-hydroxyphenylethenyl group but lacking the pyridinium core and alkyl chain.
- Molecular Formula : C₁₄H₁₂O₃ (MW: 228.24 g/mol).
- Key Differences: The absence of a charged pyridinium ring and alkyl chain limits amphiphilicity but enhances antioxidant activity. Resveratrol’s phenolic hydroxyl groups contribute to radical scavenging, a property less pronounced in the pyridinium analogue.
- Applications : Widely studied for anti-aging, cardioprotective, and anticancer effects .
Comparative Data Table
Research Findings and Trends
- Synthetic Routes : The target compound’s hydroxyphenylethenyl group likely arises from a Heck coupling reaction, analogous to methods used for methyl acrylate derivatives (e.g., describes palladium-catalyzed coupling for similar structures) .
- Functional Performance : The docosyl chain enhances micellar stability compared to shorter-chain analogues, making the compound suitable for long-lasting surfactant applications. However, the hydroxyphenylethenyl group may introduce susceptibility to UV-induced degradation, unlike the more stable methyl or oxazolyl substituents .
Biological Activity
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) is a quaternary ammonium compound with potential biological activities due to its unique structural features. This compound is characterized by a long hydrophobic tail (docosyl) and a hydrophilic pyridinium moiety, which may influence its interactions with biological membranes and cellular components.
Chemical Structure
The chemical structure of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide can be represented as follows:
- Molecular Formula: C₃₁H₄₃BrN
- Molecular Weight: 520.58 g/mol
This compound features a pyridinium ring, a long-chain fatty acid derivative, and a phenolic group that may contribute to its biological properties.
Antimicrobial Activity
Research has shown that pyridinium derivatives often exhibit antimicrobial properties. The long hydrophobic chain may facilitate membrane penetration, while the positively charged pyridinium can disrupt microbial cell membranes. For instance, studies indicate that similar compounds can inhibit the growth of various bacteria and fungi by compromising their membrane integrity .
Anticancer Properties
Pyridinium compounds have been investigated for their anticancer potential. The presence of the 4-hydroxyphenyl group is significant as phenolic compounds are known for their antioxidant properties and ability to induce apoptosis in cancer cells. In vitro studies on related compounds suggest they can enhance apoptosis through the regulation of apoptotic proteins such as Bax and Bcl-2, potentially leading to decreased viability in cancer cell lines .
Case Studies
-
Anticancer Activity in Cell Lines
- A study evaluated the cytotoxic effects of various pyridinium derivatives on human cancer cell lines (e.g., MCF-7 and MDA-MB-231). Results indicated that compounds with similar structures exhibited IC50 values ranging from 100 to 300 µM, demonstrating moderate to strong cytotoxicity against these cell lines .
-
Antimicrobial Testing
- In another investigation, pyridinium derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that while some derivatives had notable inhibitory effects on Gram-positive strains, they were less effective against Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
Data Table: Biological Activity Overview
| Activity Type | Tested Compounds | IC50 Values (µM) | Comments |
|---|---|---|---|
| Anticancer | Pyridinium derivatives | 100 - 300 | Moderate to strong cytotoxicity |
| Antimicrobial | Various pyridinium compounds | Varies | Effective against Gram-positive bacteria |
| Apoptosis Induction | Related phenolic compounds | N/A | Enhances apoptotic markers |
Q & A
Q. What are the standard synthetic routes for preparing Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)?
The compound can be synthesized via quaternization of a pyridine derivative with a docosyl bromide precursor. For example, hydrazinecarbonyl intermediates (e.g., 1-benzyl-4-substituted pyridinium bromides) are prepared by reacting substituted benzyl halides with pyridine derivatives under reflux in polar aprotic solvents like acetonitrile . The docosyl chain introduces hydrophobicity, requiring phase-transfer catalysts or prolonged reaction times. Characterization via -NMR and FTIR confirms the quaternary ammonium structure and ethenyl linkage .
Q. How can researchers characterize the structural purity of this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to verify the presence of the docosyl chain (δ ~1.2 ppm for CH groups), the ethenyl moiety (δ ~6.5–7.5 ppm), and aromatic protons from the hydroxyphenyl group .
- Elemental Analysis : Confirmation of C, H, N, and Br content within ±0.3% of theoretical values.
- HPLC : Use a C18 column with a methanol/water mobile phase (e.g., 65:35 v/v) buffered at pH 4.6 using sodium acetate and 1-octanesulfonate for ion-pair chromatography .
Advanced Research Questions
Q. What methodologies are used to evaluate its efficacy as a corrosion inhibitor?
Electrochemical methods are critical:
- Potentiodynamic Polarization : Measures corrosion current density () in acidic media (e.g., 1 M HCl) to calculate inhibition efficiency () .
- Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots assess charge-transfer resistance () changes. A higher indicates stronger adsorption on mild steel surfaces.
- Surface Analysis : SEM/EDX or AFM to visualize inhibitor film formation and elemental composition post-exposure .
Q. How can researchers investigate its fluorescence properties for material science applications?
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents like DMSO or ethanol. The ethenyl and hydroxyphenyl groups often exhibit π→π* transitions (~300–400 nm) and solvatochromic shifts .
- Quantum Yield Calculation : Compare integrated emission intensities with standard fluorophores (e.g., quinine sulfate) using a calibrated spectrophotometer.
- Aggregation-Induced Emission (AIE) Studies : Test fluorescence behavior in water/THF mixtures to assess AIE activity, relevant for sensor design .
Q. How should researchers address contradictions in reported inhibition efficiencies across studies?
Discrepancies often arise from:
- Concentration Ranges : Lower concentrations (<0.1 mM) may show non-linear adsorption behavior.
- Environmental Factors : Temperature, pH, and electrolyte composition (e.g., Cl vs. SO) alter inhibitor-surface interactions.
- Surface Pretreatment : Variations in steel polishing (mechanical vs. electrochemical) affect adsorption kinetics. Standardize protocols using ASTM guidelines and report full experimental conditions for reproducibility .
Experimental Design & Data Analysis
Q. What considerations are critical for designing stability studies of this compound?
- Thermal Stability : TGA/DSC to determine decomposition temperatures () and identify degradation products.
- Photostability : Expose to UV light (e.g., 365 nm) and monitor structural changes via HPLC or IR.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C; use LC-MS to detect hydrolysis products (e.g., free hydroxyphenyl derivatives) .
Q. How can computational modeling enhance understanding of its molecular interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density distribution, HOMO-LUMO gaps, and reactive sites for adsorption .
- Molecular Dynamics (MD) Simulations : Simulate inhibitor adsorption on Fe(110) surfaces in aqueous media to study binding energies and orientation effects .
Methodological Challenges
Q. What are the pitfalls in synthesizing analogs with modified alkyl chains or substituents?
- Steric Hindrance : Bulky substituents on the pyridinium ring may reduce quaternization efficiency.
- Solubility Issues : Longer alkyl chains (e.g., C22) require hot ethanol or DMF for dissolution, complicating purification.
- Byproduct Formation : Competing reactions (e.g., elimination instead of substitution) necessitate rigorous monitoring via TLC or GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
